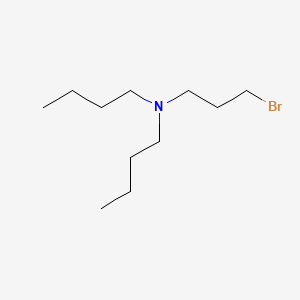

N-(3-bromopropyl)-N-butylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H24BrN |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

N-(3-bromopropyl)-N-butylbutan-1-amine |

InChI |

InChI=1S/C11H24BrN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 |

InChI Key |

JJMBVJRWKZZPFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCBr |

Origin of Product |

United States |

Strategic Synthesis of N 3 Bromopropyl N Butylbutan 1 Amine

Established Synthetic Pathways to N,N-Disubstituted N-(haloalkyl)amines

The traditional synthesis of N,N-disubstituted N-(haloalkyl)amines, such as N-(3-bromopropyl)-N-butylbutan-1-amine, primarily relies on nucleophilic substitution reactions. These methods are well-documented and form the foundation of tertiary amine synthesis.

Alkylation Approaches for Tertiary Amine Formation

The most direct and conventional method for preparing tertiary amines is through the N-alkylation of secondary amines. researchgate.net This process involves a nucleophilic aliphatic substitution (SN2) reaction where the lone pair of electrons on the nitrogen of a secondary amine attacks an electrophilic carbon atom of an alkyl halide. libretexts.orgchemistrysteps.com

For the synthesis of this compound, this pathway involves the reaction of dibutylamine (B89481) (a secondary amine) with 1,3-dibromopropane (B121459) (an alkyl halide). The nitrogen atom of dibutylamine acts as the nucleophile, displacing one of the bromide ions from the 1,3-dibromopropane backbone.

While this method is straightforward, a common complication is overalkylation, where the newly formed tertiary amine, which is still nucleophilic, reacts further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. masterorganicchemistry.com To optimize the yield of the desired tertiary amine and minimize side products, specific reaction conditions are employed. These often include the use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine) or potassium hydride, to neutralize the ammonium salt formed during the reaction without competing in the alkylation process. researchgate.netjst.go.jp

Table 1: Representative Conditions for N-Alkylation of Secondary Amines

Precursor-Based Synthesis of the Bromopropyl Moiety

The synthesis can also be approached by focusing on the construction of the 3-bromopropyl moiety attached to the amine. A key precursor for this is 1,3-dibromopropane, which serves as the source of the three-carbon chain with a terminal bromine. researchgate.net

Another refined strategy involves the use of a protected amine precursor to ensure regioselectivity and prevent unwanted side reactions. A prominent example of such a precursor is tert-butyl N-(3-bromopropyl)carbamate , also known as N-Boc-3-bromopropylamine. nih.govsigmaaldrich.com This compound features a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom, which temporarily reduces its nucleophilicity. The synthesis would proceed by alkylating dibutylamine with this protected precursor, followed by the removal of the Boc group.

Alternatively, the Gabriel synthesis offers a classic and reliable route to primary amines, which can be adapted for this purpose. openstax.org This method involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide.

Potassium phthalimide is reacted with 1,3-dibromopropane. The phthalimide anion acts as a surrogate for ammonia, displacing one bromide to form N-(3-bromopropyl)phthalimide.

The resulting intermediate can then be reacted with dibutylamine.

Finally, the phthalimide group is removed, typically through hydrolysis or reaction with hydrazine, to yield the target tertiary amine. libretexts.orgchemistrysteps.com

Modern Methodological Advancements in Amine Synthesis Relevant to this compound

Recent progress in organic synthesis has led to the development of novel methods that align with the principles of green chemistry and process optimization. These advancements offer more sustainable and efficient alternatives to traditional synthetic routes.

Green Chemistry Principles in the Synthesis of this compound Analogs

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. acs.orgnih.gov For amine synthesis, this translates into improving atom economy, using safer reagents, and employing catalytic methods. rsc.orgacs.org

Classical N-alkylation using alkyl halides suffers from poor atom economy, as it generates stoichiometric amounts of salt waste. rsc.org Modern catalytic approaches provide greener alternatives. A leading strategy is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, where alcohols are used as alkylating agents in place of alkyl halides. rsc.org In the context of synthesizing analogs of the target compound, this would involve reacting dibutylamine with 3-bromopropanol and butanol. This reaction is often catalyzed by transition metals like iron or ruthenium and produces water as the only byproduct, significantly enhancing atom economy. rsc.orgacs.org

Furthermore, the use of biomass-derived precursors is a key aspect of sustainable chemistry, providing a renewable feedstock for producing valuable nitrogenous chemicals. rsc.orgrsc.org Enzymatic synthesis is another powerful green tool, utilizing biocatalysts like lipases to form amide bonds under mild conditions, which can be precursors to amines. nih.gov

Flow Chemistry Techniques for Optimized Production

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages over traditional batch processing. organic-chemistry.org These benefits include superior heat and mass transfer, enhanced safety, and precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgethz.ch

Table 2: Comparison of Flow Chemistry vs. Batch Processing for Amine Alkylation

Catalytic Strategies for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is central to amine synthesis, and modern catalysis offers a diverse toolkit to achieve this transformation efficiently. These methods often provide greener and more atom-economical routes than traditional stoichiometric reactions.

Transition-metal catalysis is at the forefront of modern C-N bond formation. rsc.orgnih.gov As mentioned, "hydrogen borrowing" catalysis using complexes of iron, ruthenium, iridium, and rhodium allows for the direct N-alkylation of amines with alcohols. rsc.orgacs.org The mechanism involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine.

Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free alternative for C-N bond formation. researchgate.net These methods can provide excellent stereoselectivity, which is crucial for the synthesis of chiral amines, and avoid issues of heavy metal contamination in the final product.

Other innovative catalytic strategies include decarboxylative C-N bond formation, where carboxylic acids serve as alkylating agents, releasing carbon dioxide as a byproduct. nih.gov These advanced catalytic systems are continually expanding the possibilities for synthesizing complex amines like this compound with greater efficiency and sustainability.

Table of Mentioned Compounds

Elucidation of Reaction Mechanisms and Reactivity Profiles of N 3 Bromopropyl N Butylbutan 1 Amine

Nucleophilic Substitution Reactions Involving the Bromopropyl Group

The carbon-bromine bond in the bromopropyl group is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic applications of the compound.

N-(3-bromopropyl)-N-butylbutan-1-amine can undergo intermolecular nucleophilic substitution reactions where an external nucleophile displaces the bromide ion. These reactions typically follow an S(_N)2 mechanism, which involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

The general mechanism can be represented as: Nu + R-Br (\rightarrow) [Nu(\cdots)R(\cdots)Br] (\rightarrow) Nu-R + Br

A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce new functional groups onto the propyl chain. For instance, reaction with another amine, such as tert-butylamine, results in the formation of a diamine. In such reactions, it is often necessary to use an excess of the nucleophilic amine to prevent the displaced bromide anion from protonating the unreacted amine, which would form an unreactive ammonium (B1175870) salt. researchgate.net The choice of solvent can also significantly influence the reaction rate and yield, with polar aprotic solvents generally favoring S(_N)2 reactions.

The most significant reaction pathway for this compound is intramolecular nucleophilic substitution. The tertiary amine nitrogen acts as an internal nucleophile, attacking the electrophilic carbon at the other end of the propyl chain to displace the bromide ion. This process results in the formation of a cyclic quaternary ammonium salt, specifically a 1,1-dibutylazetidinium bromide.

The formation of four-membered rings, such as azetidines, through intramolecular S(_N)2 reactions is a well-established synthetic strategy. nih.govresearchgate.net The proximity of the nucleophilic nitrogen and the electrophilic carbon in the 3-bromopropyl chain facilitates this cyclization.

The reaction proceeds as follows:

Conceptual illustration of the intramolecular cyclization leading to 1,1-dibutylazetidinium bromide.

This type of cyclization is a key method for constructing the azetidine (B1206935) ring, a structural motif of interest in medicinal chemistry due to its favorable pharmacokinetic properties. nih.govresearchgate.net

Quaternization Chemistry of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile, reacting with external electrophiles, most notably alkyl halides, to form quaternary ammonium salts. This reaction is known as the Menshutkin reaction. sciensage.info

The quaternization of this compound with an alkylating agent, for example, methyl iodide (CH(_3)I), proceeds via a standard S(_N)2 mechanism. The tertiary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.

The mechanism involves a single transition state where the N-C bond is forming concurrently with the C-I bond breaking. sciensage.info This transition state is highly polar and features significant charge separation. sciensage.info The product is a quaternary ammonium salt, in this case, N-(3-bromopropyl)-N,N-dibutyl-N-methylammonium iodide.

The rate of quaternization reactions is highly dependent on several factors, including the nature of the alkylating agent, the solvent, and the temperature.

Solvent Effects: The rate of the Menshutkin reaction generally increases with the increasing polarity of the solvent. sciensage.info This is because polar solvents can better stabilize the highly polar, charge-separated transition state compared to the less polar reactants, thereby lowering the activation energy. sciensage.info

Thermodynamic Parameters: The reaction is typically characterized by a high activation energy (Ea), indicating that it can be slow, particularly if there is significant steric hindrance around the nitrogen atom. sciensage.info A key thermodynamic parameter is the entropy of activation ((\Delta)S). For quaternization reactions, the (\Delta)S value is typically negative. sciensage.info This indicates a loss of disorder in forming the transition state, as the two reactant molecules combine into a single, more ordered activated complex. sciensage.info

Table 1: Conceptual Kinetic and Thermodynamic Data for a Typical Quaternization Reaction This table illustrates the expected trends based on established principles of the Menshutkin reaction.

| Parameter | Influence on Reaction | Expected Value/Trend for Quaternization |

|---|---|---|

| Solvent Dielectric Constant | Increasing polarity stabilizes the polar transition state. | Reaction rate increases with higher dielectric constant. |

| Temperature | Provides energy to overcome the activation barrier. | Reaction rate increases with increasing temperature. |

| Activation Energy (Ea) | Energy barrier for the reaction. | Relatively high, indicating a sterically controlled reaction. |

| Entropy of Activation ((\Delta)S) | Change in disorder from reactants to transition state. | Negative, indicating a more ordered transition state. |

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a crucial analytical technique for determining the structure of molecules like this compound. The fragmentation pattern observed in the mass spectrum is dictated by the stability of the resulting carbocations and radical species. For aliphatic amines, the most dominant fragmentation pathway is (\alpha)-cleavage. miamioh.edulibretexts.org

(\alpha)-Cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the ability of the nitrogen's lone pair to stabilize the resulting positive charge through resonance, forming a stable iminium ion. In the mass spectrum of this compound, two primary (\alpha)-cleavage pathways are expected, with the preferential loss of the largest alkyl group. miamioh.edu

Loss of a Butyl Radical ((\cdot)C(_4)H(_9)): Cleavage of the bond between the nitrogen and one of the butyl groups. [C(_4)H(_9)(CH(_2))(_3)N(C(_4)H(_9))(_2)] (\rightarrow) [CH(_3)(CH(_2))(_2)CH(_2)N(CH(_2))(_3)Br] + (\cdot)CH(_2)CH(_2)CH(_2)CH(_3)

Loss of a Propyl Radical ((\cdot)C(_3)H(_7)): Cleavage of the bond between the nitrogen and the bromopropyl group. This is generally less favored than the loss of the larger butyl group.

Other potential fragmentation pathways include:

Cleavage resulting in the loss of a bromine radical ((\cdot)Br).

Fragmentation involving the loss of HBr.

Further fragmentation of the primary fragment ions. scripps.edu

The molecular ion peak [M] for C({11})H({24})BrN would be observed at m/z 250/252, showing the characteristic isotopic pattern for a compound containing one bromine atom. The base peak in the spectrum would likely correspond to the most stable iminium ion formed via (\alpha)-cleavage.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure | Formation Pathway |

|---|---|---|

| 250/252 | [C({11})H({24})BrN] | Molecular Ion (M) |

| 192/194 | [M - C(_4)H(_9)] | (\alpha)-Cleavage (Loss of butyl radical) |

| 172 | [M - Br] | Loss of bromine radical |

Alpha-Cleavage Mechanisms

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines in mass spectrometry. jove.comlibretexts.orgfuture4200.com This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation and a radical species. libretexts.orgjove.com For this compound, there are three potential sites for alpha-cleavage, leading to different fragment ions.

The ionization of the molecule typically begins with the removal of a non-bonding electron from the nitrogen atom, forming a molecular ion.

Possible Alpha-Cleavage Pathways:

Loss of a Propyl Radical: Cleavage of the bond between the nitrogen and the butyl group can lead to the loss of a propyl radical (C₃H₇•). This results in the formation of an iminium cation.

Loss of a Butyl Radical: Alternatively, cleavage of a C-C bond within one of the butyl chains at the alpha-position to the nitrogen can result in the loss of a butyl radical (C₄H₉•).

Cleavage of the Bromopropyl Chain: The bond between the nitrogen and the bromopropyl group can also undergo cleavage.

The most favorable alpha-cleavage pathway typically involves the loss of the largest alkyl radical, as this leads to the most stable carbocation. whitman.edu Therefore, the loss of a butyl radical is a highly probable fragmentation event.

Table 1: Predicted Alpha-Cleavage Fragments of this compound

| Precursor Ion (Molecular Ion) | Cleavage Site | Fragment Lost | Resulting Iminium Cation | Predicted m/z of Cation |

| [C₁₁H₂₄BrN]⁺• | N-butyl bond | •C₃H₇ (propyl radical) | [C₈H₁₇BrN]⁺ | 222/224 |

| [C₁₁H₂₄BrN]⁺• | Cα-Cβ of butyl group | •C₄H₉ (butyl radical) | [C₇H₁₅BrN]⁺ | 208/210 |

| [C₁₁H₂₄BrN]⁺• | N-bromopropyl bond | •C₃H₆Br (bromopropyl radical) | [C₈H₁₈N]⁺ | 128 |

Note: The m/z values for bromine-containing fragments are presented as a pair due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.infoyoutube.com

Bromine-Induced Fragmentation Patterns

The presence of a bromine atom introduces additional and characteristic fragmentation pathways. The carbon-bromine bond is relatively weak and can cleave, leading to the loss of a bromine radical or a hydrogen bromide molecule. docbrown.infostackexchange.com

Key Bromine-Related Fragmentation Pathways:

Loss of a Bromine Radical: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a cation. The isotopic signature of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be absent in this fragment. docbrown.infoyoutube.com

Loss of Hydrogen Bromide (HBr): Elimination of a molecule of hydrogen bromide from the molecular ion can occur, leading to a radical cation with a mass loss of 80 or 82 amu.

Cyclization: Intramolecular cyclization can occur where the nitrogen atom displaces the bromine atom, forming a five-membered cyclic azetidinium or a six-membered piperidinium (B107235) derivative cation. This is a common reaction for N-haloalkylamines.

Table 2: Predicted Bromine-Induced Fragments of this compound

| Precursor Ion (Molecular Ion) | Fragmentation Process | Fragment Lost | Resulting Ion | Predicted m/z of Ion |

| [C₁₁H₂₄BrN]⁺• | C-Br bond cleavage | •Br | [C₁₁H₂₄N]⁺ | 170 |

| [C₁₁H₂₄BrN]⁺• | HBr elimination | HBr | [C₁₁H₂₃N]⁺• | 169 |

| [C₁₁H₂₄BrN]⁺• | Intramolecular cyclization | - | Cyclic iminium ion | 170 |

The interplay of these fragmentation mechanisms results in a complex mass spectrum. The relative abundances of the various fragment ions will depend on the specific ionization energy and the instrumental conditions used for the analysis. Detailed analysis of the mass spectrum, including the isotopic patterns of bromine-containing fragments, is essential for the structural elucidation of this compound and related compounds.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(3-bromopropyl)-N-butylbutan-1-amine. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C) within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural information, multi-dimensional (2D) NMR experiments are employed for definitive assignment and to resolve any spectral overlap. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two butyl chains and the bromopropyl chain. The protons closest to the nitrogen atom (α-protons) will be deshielded and appear at a lower field (higher ppm) compared to the other methylene (B1212753) and methyl groups. The methylene group attached to the bromine atom will also be significantly deshielded.

¹³C NMR: The carbon NMR spectrum will similarly display unique resonances for each carbon atom. The carbons bonded to the nitrogen and bromine atoms will appear at the lowest fields due to the electron-withdrawing effects of these heteroatoms.

COSY: This experiment would reveal the proton-proton coupling networks within the butyl and propyl chains, confirming their linear structures. For instance, the triplet of the terminal methyl group of a butyl chain will show a correlation to the adjacent methylene sextet.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached protons.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for confirming the connectivity around the quaternary nitrogen atom, for example, by showing correlations from the α-protons of the butyl and propyl chains to the α-carbons of the other chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| N-C H₂-CH₂-CH₂-Br | ~2.6 | Triplet | ~54 |

| N-CH₂-C H₂-CH₂-Br | ~2.0 | Quintet | ~28 |

| N-CH₂-CH₂-C H₂-Br | ~3.4 | Triplet | ~33 |

| N-(C H₂-CH₂-CH₂-CH₃)₂ | ~2.4 | Triplet | ~52 |

| N-(CH₂-C H₂-CH₂-CH₃)₂ | ~1.5 | Sextet | ~29 |

| N-(CH₂-CH₂-C H₂-CH₃)₂ | ~1.3 | Sextet | ~20 |

| N-(CH₂-CH₂-CH₂-C H₃)₂ | ~0.9 | Triplet | ~14 |

The synthesis of this compound, likely involving the alkylation of dibutylamine (B89481) with 1,3-dibromopropane (B121459), can be monitored in real-time using in-situ or flow-NMR techniques. iastate.edupharmtech.com These methods allow for the tracking of reactant consumption and product formation directly in the reaction mixture without the need for sampling and quenching. spectroscopyonline.com

By setting up a continuous flow of the reaction mixture through an NMR flow cell, a series of spectra can be acquired over time. pharmtech.comdur.ac.uk This provides valuable kinetic data, helping to determine reaction rates, identify transient intermediates, and optimize reaction conditions such as temperature and catalyst loading. iastate.edu For instance, the disappearance of the N-H proton signal from dibutylamine and the appearance of the characteristic signals of the product can be quantified to model the reaction kinetics. pharmtech.com

Mass Spectrometry for Comprehensive Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units (M⁺ and M⁺+2). docbrown.infodocbrown.info

The primary fragmentation pathway for tertiary amines under electron ionization (EI) is typically α-cleavage, involving the loss of an alkyl radical to form a stable iminium ion. For this compound, several key fragmentation patterns can be predicted:

Loss of a propyl radical: Cleavage of the C-C bond beta to the nitrogen in the butyl chain would lead to the loss of a propyl radical (•C₃H₇), resulting in a prominent iminium ion.

Loss of a butyl group: Cleavage of the N-C bond can lead to the loss of a butyl radical (•C₄H₉).

Formation of a base peak: The most stable iminium ion, often formed by the loss of the largest alkyl radical at an α-carbon, typically results in the base peak of the spectrum. chromforum.org

Cleavage of the bromopropyl chain: Fragmentation can also occur along the bromopropyl chain, leading to ions corresponding to the loss of bromine or fragments of the propyl chain.

Table 2: Predicted Key Mass Spectral Fragments for this compound (Note: m/z values are based on the most abundant isotopes, ¹²C, ¹H, ¹⁴N, and ⁷⁹Br.)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 249/251 | [C₁₁H₂₄BrN]⁺ | Molecular Ion (M⁺) |

| 206/208 | [C₈H₁₇BrN]⁺ | Loss of •C₃H₇ (propyl radical from butyl chain) |

| 170 | [C₈H₁₉NBr]⁺ | Loss of •C₄H₉ (butyl radical) |

| 128 | [C₈H₁₈N]⁺ | Iminium ion from loss of bromopropyl radical |

| 86 | [C₅H₁₂N]⁺ | Iminium ion from α-cleavage of a butyl group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Tandem mass spectrometry (MS/MS) is crucial for distinguishing this compound from its structural isomers. For example, an isomer like N-(2-bromopropyl)-N-butylbutan-1-amine would exhibit different fragmentation patterns. In an MS/MS experiment, the molecular ion (m/z 249/251) would be selected and subjected to collision-induced dissociation (CID). The resulting daughter ions would be characteristic of the specific bond connectivities. Differences in the relative abundances of fragment ions would provide a fingerprint to distinguish between isomers.

While tertiary amines can be analyzed directly, derivatization can be employed to improve ionization efficiency and chromatographic separation, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govrsc.orgresearchgate.net Although not always necessary for this compound, strategies could include:

Quaternization: Reaction with an alkylating agent (e.g., methyl iodide) would form a permanently charged quaternary ammonium (B1175870) salt, enhancing its detection in electrospray ionization (ESI) MS.

Charge-Tagging: Using specialized derivatizing reagents that introduce a fixed positive charge can significantly improve sensitivity in MALDI-TOF MS analysis. nih.gov This is particularly useful for quantitative studies.

Such derivatization alters the mass and fragmentation of the analyte, which must be accounted for during analysis. nih.gov

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound or, more likely, a stable salt derivative like its hydrobromide or hydrochloride salt, must be grown. nih.gov

The solid-state structure of alkylamines and their salts is influenced by van der Waals forces and, in the case of salts, hydrogen bonding and ionic interactions. researchgate.netnih.gov Analysis of the crystal structure of this compound hydrobromide, for instance, would confirm the conformation of the alkyl chains and the geometry around the protonated nitrogen atom. This information is valuable for understanding its physical properties and potential for forming organized solid-state structures. nih.gov While specific crystallographic data for this compound is not publicly available, the general methodology remains a cornerstone for absolute structure proof.

Computational and Theoretical Investigations of N 3 Bromopropyl N Butylbutan 1 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3-bromopropyl)-N-butylbutan-1-amine, DFT calculations can provide a detailed understanding of its electronic properties, reactivity, and spectroscopic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character. wuxibiology.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.govreddit.com For this compound, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a primary site for electrophilic attack. The LUMO is expected to be localized around the C-Br bond, specifically on the antibonding σ* orbital, making this site susceptible to nucleophilic attack, which can lead to bromide displacement.

Table 1: Illustrative Frontier Molecular Orbital Data for a Tertiary Amine

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This table presents typical values for a tertiary amine and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Transition State Analysis for Reaction Pathways

DFT is an invaluable tool for mapping out reaction mechanisms by identifying and characterizing the transition states (TS) of chemical reactions. For this compound, a common reaction is intramolecular cyclization to form a quaternary azetidinium salt, or intermolecular reactions such as nucleophilic substitution at the brominated carbon.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. youtube.com For the intramolecular cyclization of this compound, DFT calculations can model the formation of the four-membered ring, elucidating the geometric and energetic changes that occur as the nitrogen atom attacks the carbon bearing the bromine atom. researchgate.netnih.gov Such studies can also compare the favorability of different reaction pathways, for instance, by comparing the activation barriers for intramolecular versus intermolecular reactions under various conditions. dntb.gov.ua

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes predicting vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

The calculated vibrational frequencies can help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C-N stretching, and the characteristic C-Br stretching frequency. nih.gov Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data and confirm the molecular structure. nih.gov The accuracy of these predictions is often improved by using a scaling factor to account for systematic errors in the computational method. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com This technique is particularly useful for exploring the conformational landscape and dynamics of flexible molecules like this compound, which possesses multiple rotatable bonds. researchgate.net

Conformational Landscape Exploration

The two butyl groups and the bromopropyl chain in this compound allow for a wide range of possible conformations. MD simulations can explore this conformational space by simulating the molecule's movements over nanoseconds or even microseconds. nih.govnih.gov This exploration helps to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.netresearchgate.net

The results of these simulations can be visualized through trajectory analysis, revealing how the molecule folds and changes its shape. Understanding the preferred conformations is crucial as the three-dimensional structure of a molecule can significantly influence its reactivity and interactions with other molecules.

Table 2: Illustrative Dihedral Angles for a Stable Conformer of a Dibutylamine (B89481) Derivative

| Dihedral Angle | Angle (degrees) |

| C-C-N-C (Butyl 1) | 178.5 |

| C-C-N-C (Butyl 2) | -179.2 |

| N-C-C-C (Propyl) | 65.4 |

| C-C-C-Br (Propyl) | 175.0 |

Note: This table provides an example of dihedral angles for a stable conformation of a similar molecule. Specific values for this compound would be obtained from MD simulations.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the presence of solvent molecules (such as water, ethanol, or a non-polar solvent) around this compound. researchgate.netupc.edu

By simulating the system with an explicit solvent, it is possible to observe how solvent molecules interact with the solute and how these interactions affect its conformational preferences. For instance, in a polar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic alkyl chains to the solvent, while the polar amine and bromo groups might be more exposed. In a non-polar solvent, the molecule might adopt a more extended conformation. acs.orgfrontiersin.org These simulations provide valuable insights into how the solvent can modulate the structure and, consequently, the reactivity of the compound. nih.gov

Quantum Chemistry Approaches to Chemical Reactivity Descriptors

The prediction and understanding of chemical reactivity are fundamental aspects of modern chemistry. Quantum chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the electronic structure of molecules and subsequently predicting their reactivity. nih.govmdpi.com For a molecule such as this compound, these computational methods can elucidate its behavior in chemical reactions by calculating a series of parameters known as chemical reactivity descriptors. These descriptors are derived from the molecule's electronic structure and offer insights into its stability and reaction tendencies. tandfonline.comnist.gov

While no specific DFT studies have been published for this compound, we can illustrate the principles of this analysis. A hypothetical DFT calculation would yield the energies for the HOMO and LUMO, from which further reactivity descriptors can be derived using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These values, in turn, allow for the quantification of key conceptual DFT descriptors:

Electronegativity (χ): This describes a molecule's ability to attract electrons. aip.orgcdnsciencepub.com It is calculated as the negative of the chemical potential (μ).

χ = -μ = (I + A) / 2

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. mdpi.comresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small one.

η = (I - A) / 2

Global Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule, or its propensity to accept electrons. nih.govwisdomlib.orgresearchgate.net It is a function of both the chemical potential and hardness.

ω = μ² / 2η = χ² / 2η

To demonstrate these concepts, the following tables present illustrative (hypothetical) data for this compound. This data is not derived from published experimental or computational work but serves to explain the application of quantum chemical methods.

Illustrative Data Table 1: Hypothetical Frontier Orbital Energies

This table shows hypothetical energy values for the HOMO, LUMO, and the resulting energy gap for this compound. A smaller gap would suggest higher reactivity.

| Parameter | Hypothetical Value (eV) |

| EHOMO | -9.20 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 8.35 |

Illustrative Data Table 2: Calculated Global Reactivity Descriptors

Based on the hypothetical frontier orbital energies, this table presents the calculated values for the key chemical reactivity descriptors for this compound. These values would theoretically quantify its reactive tendencies.

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 9.20 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Electronegativity (χ) | (I + A) / 2 | 5.025 |

| Chemical Hardness (η) | (I - A) / 2 | 4.175 |

| Global Electrophilicity Index (ω) | χ² / 2η | 3.02 |

In a real-world scenario, these calculated descriptors would provide a quantitative basis for understanding the reactivity of this compound. For instance, the nitrogen atom with its lone pair of electrons would be a likely site for nucleophilic attack (related to the HOMO), while the carbon atom bonded to the bromine would be an electrophilic center, susceptible to attack by nucleophiles (related to the LUMO). numberanalytics.com The values of electronegativity and chemical hardness would help in predicting its behavior in polar reactions, in line with the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com The electrophilicity index would classify it on a universal scale of electrophilic strength. researchgate.netscielo.org.mx

The application of quantum chemistry, therefore, offers a powerful, albeit theoretical, lens through which the intrinsic reactivity of this compound can be systematically investigated, providing insights that complement and guide experimental studies.

Applications of N 3 Bromopropyl N Butylbutan 1 Amine in Advanced Organic Synthesis

Role as a Key Building Block for Nitrogen-Containing Compounds

The presence of both a tertiary amine and a reactive alkyl halide within the same molecule designates N-(3-bromopropyl)-N-butylbutan-1-amine as a valuable precursor for a variety of nitrogenous compounds. Its structure allows for both intermolecular and intramolecular reactions to build complex molecular architectures.

Synthesis of Heterocyclic Systems

One of the primary applications of this compound is in the synthesis of saturated nitrogen-containing heterocycles, particularly quaternary ammonium (B1175870) salts. The proximity of the nucleophilic nitrogen atom to the electrophilic brominated carbon allows for facile intramolecular cyclization.

This intramolecular SN2 reaction, a type of Menschutkin reaction, results in the formation of a five-membered ring, yielding a 1,1-dibutylpyrrolidinium salt. The reaction proceeds via the lone pair of electrons on the tertiary nitrogen atom attacking the carbon atom bonded to the bromine, which acts as a good leaving group. This process is often facilitated by heat or microwave irradiation. rsc.org The synthesis of cyclic quaternary ammonium salts, such as pyrrolidinium (B1226570) and piperidinium (B107235) salts, from α,ω-dihaloalkanes and secondary amines is a well-established method, and the intramolecular cyclization of N-(omega-haloalkyl)dialkylamines follows a similar and efficient pathway. rsc.org

The resulting pyrrolidinium cation is a stable heterocyclic system that is a common motif in various applications, including ionic liquids and phase-transfer catalysts.

Preparation of Complex Amine Derivatives

Beyond cyclization, this compound serves as a valuable synthon for creating more elaborate amine structures through intermolecular reactions. The reactivity of the alkyl bromide allows for the introduction of various nitrogen-containing moieties.

For example, reaction with primary or secondary amines leads to the formation of diamines or polyamines. This nucleophilic substitution reaction extends the carbon chain and incorporates additional nitrogen atoms, which can be further functionalized. libretexts.org The direct alkylation of amines with alkyl halides is a fundamental process in organic synthesis, though it can sometimes lead to mixtures of products. libretexts.org However, by controlling stoichiometry and reaction conditions, selective synthesis of the desired complex amine can be achieved.

Furthermore, the tertiary amine can be quaternized by reacting with other alkyl halides, leading to the formation of acyclic quaternary ammonium salts with diverse functionalities. wikipedia.orgnih.gov This reaction is a cornerstone for producing compounds with cationic charges, which are of interest in various material and biological applications. researchgate.net

Strategies for Functionalization and Derivatization

The dual functionality of this compound offers multiple avenues for chemical modification. Chemists can selectively target either the bromine center or the tertiary amine, or modify both, to synthesize a broad range of derivatives with tailored properties.

Modification at the Bromine Center

The carbon-bromine bond is the most reactive site for nucleophilic substitution in the molecule. A wide variety of nucleophiles can be employed to displace the bromide anion, thereby introducing new functional groups onto the propyl chain. This strategy is a powerful tool for synthesizing a library of derivatives from a single starting material.

Table 1: Potential Functionalizations via Nucleophilic Substitution at the Bromine Center

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Azide (B81097) | Sodium Azide (NaN₃) | -N₃ | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | -C≡N | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ | Ether |

| Thiolate | Sodium Thiolate (NaSR) | -SR | Thioether |

| Carboxylate | Sodium Acetate (NaOAc) | -OC(O)CH₃ | Ester |

| Amine | Ammonia (NH₃), RNH₂, R₂NH | -NH₂, -NHR, -NR₂ | Amine |

These reactions typically proceed via an SN2 mechanism and allow for the straightforward preparation of compounds like N,N-dibutyl-3-azidopropan-1-amine or N-butyl-N-(3-cyanopropyl)butan-1-amine. These functionalized derivatives can then serve as intermediates for further transformations, such as the reduction of an azide or nitrile to a primary amine.

Exploitation of the Tertiary Amine Functionality

The tertiary amine in this compound is a key functional group that can be exploited in several ways. Its basic and nucleophilic character drives its reactivity.

The most common reaction is quaternization, known as the Menschutkin reaction, where the amine reacts with an alkyl halide to form a quaternary ammonium salt. wikipedia.org This reaction is not limited to intramolecular cyclization; intermolecular quaternization with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) can produce a diverse range of quaternary ammonium salts. nih.govnih.gov

Table 2: Quaternization of the Tertiary Amine

| Alkylating Agent | Product Cation |

| Methyl Iodide (CH₃I) | N-(3-bromopropyl)-N,N-dibutyl-N-methylammonium |

| Benzyl Bromide (BnBr) | N-benzyl-N-(3-bromopropyl)-N,N-dibutylammonium |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | N-(3-bromopropyl)-N,N-dibutyl-N-(ethoxycarbonylmethyl)ammonium |

These quaternary ammonium salts are valuable as ionic liquids, phase-transfer catalysts, and antimicrobial agents. rsc.orgresearchgate.net The tertiary amine can also be oxidized to form an N-oxide, a transformation that alters the electronic properties and reactivity of the molecule, and can be a precursor for other reactions like the Cope elimination.

Potential in Polymer and Supramolecular Chemistry as a Monomer/Component

The bifunctional nature of this compound makes it an attractive candidate for the construction of larger molecular assemblies, including polymers and supramolecular structures.

Due to its two reactive ends, this compound can act as an A-B type monomer in step-growth polymerization. For instance, self-polycondensation can occur where the amine of one monomer attacks the alkyl bromide of another, leading to the formation of a poly(quaternary ammonium salt). Alternatively, it can be co-polymerized with other monomers. For example, reaction with a diamine would lead to a polymer backbone containing repeating tertiary and quaternary amine units. Similarly, reaction with a dihalide would result in a polymer with quaternary ammonium centers in the main chain. The synthesis of such polymers is of significant interest for applications in gene delivery, antimicrobial coatings, and ion-exchange resins. nih.govresearchgate.net

The molecule can also be chemically modified to introduce a polymerizable group. For example, the bromide can be substituted with a methacrylate-containing nucleophile. The resulting monomer, now containing a polymerizable double bond, could then be used in chain-growth polymerizations, such as free-radical polymerization, to create polymers with pendant dibutylamino groups. nih.govmdpi.com

In the realm of supramolecular chemistry, which involves non-covalent interactions, this compound and its derivatives can act as components in self-assembling systems. acs.org The formation of its quaternary ammonium salts, either through intramolecular cyclization or intermolecular reaction, introduces ionic interactions which are a strong driving force for supramolecular assembly. nih.gov Furthermore, the presence of C-H bonds adjacent to the positively charged nitrogen in the quaternary salts can act as hydrogen bond donors, while the bromide counter-ion can act as a hydrogen bond acceptor. These non-covalent interactions, along with van der Waals forces, can guide the organization of the molecules into well-defined, higher-order structures like micelles, vesicles, or liquid crystals. ucla.edufrontiersin.org

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Routes

The synthesis of unsymmetrical and α-tertiary amines, a class to which N-(3-bromopropyl)-N-butylbutan-1-amine belongs, presents considerable challenges in controlling stereochemistry. nih.gov Future research is increasingly directed towards the development of synthetic routes that can precisely control the three-dimensional arrangement of atoms.

Chiral tertiary amines are crucial building blocks for many biologically active molecules, including natural products and pharmaceuticals. acs.org The development of methods to install a stereocenter, particularly at the carbon atom adjacent (alpha) to the nitrogen, is a significant area of research. rsc.org Strategies for the asymmetric synthesis of α-tertiary amines are being actively explored, often involving the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. acs.org

Recent advancements include the desymmetric reduction of α-substituted α-aminomalonic esters, a method that allows for the creation of structurally diverse α-tertiary amines with high stereoselectivity. nih.gov Other innovative approaches involve copper-catalyzed asymmetric additions to ketimines and various cyclization and rearrangement strategies that have proven effective in the total synthesis of complex alkaloids containing tertiary amine motifs. acs.orgrsc.org While these methods have not yet been specifically applied to this compound, they represent the frontier of synthetic chemistry for this class of compounds.

Table 1: Comparison of Synthetic Strategies for Tertiary Amines

| Synthetic Strategy | Description | Potential Advantages | Key Research Areas |

| Classical Alkylation | Sequential alkylation of a primary or secondary amine. | Simple, uses readily available starting materials. | Improving selectivity for unsymmetrical products, minimizing over-alkylation. |

| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | High efficiency and broad substrate scope. | Development of stereoselective reducing agents and catalysts. |

| Asymmetric Synthesis | Use of chiral catalysts, auxiliaries, or substrates to induce stereoselectivity. | Access to enantiomerically pure compounds. acs.orgnih.gov | Discovery of new catalytic systems, application to a wider range of substrates. |

| C-H Functionalization | Direct replacement of a C-H bond with a C-N bond. | Atom-economical, streamlines synthesis. nih.gov | Achieving high regioselectivity and stereoselectivity. nih.gov |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The fields of organic synthesis and chemical discovery are being revolutionized by the integration of artificial intelligence (AI) and laboratory automation. nih.govsciencedaily.com These technologies offer the potential to dramatically accelerate the discovery of new synthetic routes and the optimization of reaction conditions for molecules like this compound.

Furthermore, the use of automated synthesis robots, sometimes referred to as "RoboChemists," is becoming more prevalent. sciencedaily.com These systems can perform a large number of experiments in a short amount of time, using machine learning algorithms to analyze the results in real-time and iteratively improve reaction conditions to maximize yield and purity. sciencedaily.com This high-throughput experimentation can rapidly identify the optimal conditions for synthesizing this compound. AI can also be employed to predict the properties of novel compounds, including potential toxicity, which can guide the synthesis towards safer and more effective molecules. nih.gov

The integration of AI and automation represents a paradigm shift in chemical research, moving towards a model of an "intelligent laboratory" where repetitive tasks are automated, freeing up scientists to focus on creative problem-solving and innovation. nih.govmdpi.com

Exploration of Catalytic Applications

Tertiary amines are widely recognized for their catalytic activity in a variety of organic reactions. sabtechmachine.comgvchem.com They can function as Brønsted bases, Lewis bases, or as components of more complex catalytic systems. The catalytic efficacy of a tertiary amine is largely dependent on its basicity and the steric environment around the nitrogen atom. gvchem.com

A significant industrial application of tertiary amine catalysts is in the production of polyurethanes, where they catalyze the reactions between isocyanates and polyols or water. sabtechmachine.comgvchem.com Given its structure, this compound could potentially serve as a catalyst in such processes. The presence of the two butyl groups provides a certain degree of steric hindrance, while the electron-donating nature of the alkyl chains enhances the basicity of the nitrogen atom.

The bromopropyl group introduces an additional reactive site to the molecule. This could be exploited in several ways:

Immobilization: The bromo- a functional group could be used to covalently attach the amine to a solid support, creating a heterogeneous catalyst. acs.org This would simplify catalyst recovery and product purification, which are key principles of green chemistry.

Bifunctional Catalysis: The bromine atom could potentially participate in the catalytic cycle, leading to novel reactivity.

Precursor to Other Catalysts: The compound could serve as a precursor for the synthesis of more complex catalytic structures, such as N-heterocyclic carbenes or other organocatalysts.

While specific catalytic applications for this compound have not been reported, the known catalytic activity of structurally similar tertiary amines suggests that this is a promising and underexplored area of research. sabtechmachine.comacs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.